6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes an allyl group, an ethylphenyl group, and a dibenzo[c,e][1,2]thiazine core with a carboxamide and dioxide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo[c,e][1,2]thiazine ring system.
Introduction of the allyl group: The allyl group can be introduced through an allylation reaction using allyl halides and suitable catalysts.
Attachment of the ethylphenyl group: This step involves the coupling of the ethylphenyl group to the dibenzo[c,e][1,2]thiazine core using palladium-catalyzed cross-coupling reactions.
Formation of the carboxamide and dioxide functionalities:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functionalities to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiazines, and various derivatives depending on the specific reaction conditions.
Scientific Research Applications
6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Phenothiazine derivatives: Used as antipsychotic and antiemetic agents.
Benzoxazine derivatives: Studied for their potential in polymer science and medicinal chemistry.
Uniqueness
6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an allyl group, ethylphenyl group, and dibenzo[c,e][1,2]thiazine core with carboxamide and dioxide functionalities sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H22N2O3S/c1-3-15-26-22-14-13-18(24(27)25-21-11-7-5-9-17(21)4-2)16-20(22)19-10-6-8-12-23(19)30(26,28)29/h3,5-14,16H,1,4,15H2,2H3,(H,25,27) |
InChI Key |
BRDDXHNRLCSUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C |
Origin of Product |
United States |
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